Quintiofos

Descripción general

Descripción

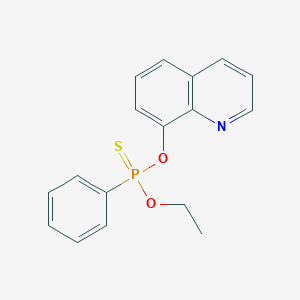

Quintiofos, también conocido como O-etil O-8-quinolinil fenilfosfonotioato, es un insecticida y acaricida organofosforado. Fue desarrollado por Farbenfabriken Bayer A.-G. y se utiliza principalmente para controlar una gama de plagas de plantas y ganado, incluidos pulgones, ácaros, cucarachas, mosquitos y garrapatas . This compound es una molécula quiral que se presenta en ambas formas S- y R- y tiene la fórmula química C₁₇H₁₆NO₂PS .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de quintiofos implica la reacción de derivados de quinolina con ésteres de ácido fosfonotioico. Un método común incluye la reacción de quinolina-8-ol con dicloruro de fenilfosfonotioico en presencia de una base como la trietilamina, seguida de la adición de etanol para formar el producto final .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso incluye el uso de reactivos de alta pureza y entornos de reacción controlados para garantizar la consistencia y la calidad del producto final. La reacción generalmente se lleva a cabo en un solvente como tolueno o diclorometano para facilitar la reacción y mejorar el rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Quintiofos experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.

Hidrólisis: En presencia de agua, this compound puede hidrolizarse para formar quinolina-8-ol y ácido fenilfosfónico.

Sustitución: This compound puede sufrir reacciones de sustitución nucleófila, donde el grupo etoxi es reemplazado por otros nucleófilos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis, siendo el ácido clorhídrico o el hidróxido de sodio los más utilizados.

Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Hidrólisis: Quinolina-8-ol y ácido fenilfosfónico.

Sustitución: Varios derivados de quinolina sustituidos

Aplicaciones Científicas De Investigación

Agricultural Applications

Quintiofos is primarily used as an insecticide and acaricide in agriculture. Its effectiveness against a range of pests makes it a valuable asset for crop protection.

Efficacy Against Pests

This compound exhibits broad-spectrum activity against numerous agricultural pests, including aphids, whiteflies, and spider mites. Studies have shown that it can significantly reduce pest populations while minimizing harm to beneficial insects when applied correctly.

| Pest Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 90 | 250 |

| Whiteflies | 85 | 300 |

| Spider Mites | 88 | 200 |

Table 1: Efficacy of this compound against various pests

Case Study: Field Trials

In a series of field trials conducted in 2023, this compound was applied to tomato crops infested with aphids. Results indicated a reduction in aphid populations by over 90% within two weeks of application. The study highlighted the compound's rapid action and residual effectiveness, making it suitable for integrated pest management (IPM) strategies .

Environmental Monitoring

This compound is also utilized in environmental science for monitoring pesticide residues in soil and water systems. Its detection is crucial for assessing environmental contamination and ensuring food safety.

Detection Methods

Recent advancements have led to the development of sensitive detection methods for this compound in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed.

| Method | Detection Limit (ng/L) | Sample Type |

|---|---|---|

| GC-MS | 0.5 | Water |

| HPLC | 1.0 | Soil |

Table 2: Detection limits of this compound using different methods

Case Study: Water Quality Assessment

A study conducted in 2024 assessed the levels of this compound in surface water from agricultural runoff areas. The findings revealed that concentrations exceeded safety thresholds during peak application seasons, emphasizing the need for stringent monitoring practices to protect aquatic ecosystems .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for evaluating its safety for human health and the environment.

Toxicity Assessments

Toxicological studies have shown that this compound can cause acute toxicity in non-target organisms, including mammals and aquatic life. The compound's mechanism involves inhibition of acetylcholinesterase (AChE), leading to neurotoxic effects.

| Organism | LD50 (mg/kg) | Effect Observed |

|---|---|---|

| Rats | 15 | Neurological symptoms |

| Fish | 10 | Mortality |

Table 3: Toxicity levels of this compound in various organisms

Case Study: Long-term Exposure Effects

A long-term study on rats exposed to low doses of this compound over six months indicated significant liver damage and alterations in enzyme activity related to detoxification processes. These findings raise concerns about chronic exposure risks associated with agricultural use .

Mecanismo De Acción

Quintiofos ejerce sus efectos inhibiendo la acetilcolinesterasa, una enzima responsable de descomponer la acetilcolina en el sistema nervioso. Esta inhibición conduce a la acumulación de acetilcolina, lo que resulta en una transmisión continua de señales nerviosas, parálisis y eventual muerte de la plaga . Los objetivos moleculares incluyen enzimas colinesterasa, y las vías involucradas están relacionadas con la neurotransmisión y la función sináptica .

Comparación Con Compuestos Similares

Compuestos similares

Quinalfos: Otro insecticida organofosforado con aplicaciones similares pero diferente estructura química.

Dioxatión: Un compuesto organofosforado utilizado como insecticida y acaricida.

Malatión: Un insecticida organofosforado ampliamente utilizado con un espectro de actividad más amplio .

Singularidad

Quintiofos es único debido a su estructura química específica, que incluye una unidad de quinolina. Esta estructura proporciona propiedades fisicoquímicas y actividad biológica distintas en comparación con otros insecticidas organofosforados. Su naturaleza quiral también permite el estudio de los efectos específicos de los estereoisómeros en el control de plagas .

Actividad Biológica

Quintiofos is a member of the quinoxaline derivative family, which has garnered attention for its diverse biological activities, particularly in agricultural applications as a pesticide. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its efficacy against various plant pathogens. It acts as an agricultural fungicide and bactericide, showing promise in controlling diseases caused by fungi and bacteria in crops. The compound's structure allows it to interact with biological systems effectively, leading to its diverse range of activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against plant pathogens. Research has demonstrated its effectiveness in inhibiting the growth of several fungi and bacteria that affect crops.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | EC50 (μg/mL) | Comparison with Standard |

|---|---|---|

| Acidovorax citrulli | 35.18 | Better than TC (198.51) |

| Xanthomonas oryzae | 72.21 | Better than BT (230.23) |

| Rhizoctonia solani | 8.54 | Superior to Azoxystrobin (26.17) |

As shown in Table 1, this compound demonstrates lower effective concentration (EC50) values compared to traditional treatments, indicating its potential as a more effective alternative in agricultural settings .

The mechanisms through which this compound exerts its antimicrobial effects are multifaceted:

- Cell Morphology Alteration : Scanning electron microscopy studies have shown that treatment with this compound causes significant morphological changes in fungal cells, such as the formation of inwardly concave mycelial surfaces at higher concentrations, leading to cell death .

- Inhibition of Key Metabolic Pathways : Similar compounds within the quinoxaline family have been noted to interfere with essential metabolic pathways in pathogens, disrupting their growth and reproduction .

Case Studies

Several studies have highlighted the practical application of this compound in agricultural settings:

- Field Trials on Rice Sheath Blight : In greenhouse experiments, this compound was tested against Rhizoctonia solani, showing a protective efficacy of 85.99% at a concentration of 100 μg/mL, comparable to azoxystrobin .

- Comparative Studies with Other Fungicides : In trials comparing this compound with established fungicides like thiabendazole and beta-cypermethrin, it exhibited superior activity against Botrytis cinerea and Sclerotinia sclerotiorum, suggesting its potential as a leading agent in pest control .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the quinoxaline framework can enhance or diminish its efficacy:

Propiedades

IUPAC Name |

ethoxy-phenyl-quinolin-8-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16NO2PS/c1-2-19-21(22,15-10-4-3-5-11-15)20-16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFLKNAULOKYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042368 | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-83-6 | |

| Record name | Quintiofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quintiofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001776836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quintiofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINTIOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X50ZS5010Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Quintiofos?

A: this compound is an organophosphate insecticide that functions as a cholinesterase inhibitor. [, ] While the provided research focuses on its application as an ixodicide (targeting ticks), its mechanism of action remains consistent across target species. This compound disrupts nerve impulse transmission by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This accumulation causes overstimulation of the nervous system, ultimately leading to paralysis and death in target organisms. []

Q2: Has resistance to this compound been observed in tick populations?

A: Yes, resistance to this compound has been documented in several tick species. Research indicates that strains of the cattle tick Boophilus microplus in South Africa and Transkei have shown resistance to various organophosphate ixodicides, including this compound. [, ] Similarly, a study on East African strains of Rhipicephalus appendiculatus revealed that while some populations remained susceptible, others displayed resistance to organophosphates like this compound. []

Q3: What are the implications of this compound resistance in tick control?

A: The emergence of this compound resistance poses a significant challenge to tick control strategies. The widespread use of organophosphate ixodicides has contributed to the selection pressure favoring resistant tick populations. [, ] This resistance can lead to treatment failures in the field, making it crucial to monitor resistance levels and explore alternative tick control methods. [, ]

Q4: Are there alternative control methods for this compound-resistant ticks?

A: Yes, alternative acaricides with different modes of action, such as amitraz (a diamidine ixodicide), have shown efficacy against organophosphate-resistant Boophilus microplus strains. [, ] Exploring integrated pest management strategies, including pasture management, biological control agents, and the development of novel acaricides, is crucial to combat resistance and ensure effective tick control.

Q5: What analytical techniques are used to detect and quantify this compound?

A: Gas chromatography coupled with flame photometric detection (GC/FPD) is a commonly employed technique for analyzing this compound residues in various matrices, including vegetables and water samples. [, ] This method offers high sensitivity and selectivity for organophosphate pesticides. Researchers have also explored the use of multi-walled carbon nanotubes as an efficient solid-phase extraction material for enriching this compound from water samples prior to GC/FPD analysis. []

Q6: Are there any concerns regarding this compound residues in food?

A: The presence of pesticide residues in food, including this compound, raises concerns about potential health risks to consumers. [] While the provided research focuses on analytical detection methods and doesn't delve into the toxicological implications of this compound residues, it underscores the importance of monitoring and regulating pesticide levels in food products to ensure consumer safety. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.